![molecular formula C10H16O B1280234 1-(Bicyclo[2.2.2]octan-2-yl)ethanone CAS No. 23735-46-8](/img/structure/B1280234.png)
1-(Bicyclo[2.2.2]octan-2-yl)ethanone
Overview
Description
1-(Bicyclo[222]octan-2-yl)ethanone is an organic compound with the molecular formula C10H16O It is characterized by a bicyclic structure, specifically a bicyclo[222]octane ring system, attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction of a suitable diene with a dienophile, followed by further functionalization to introduce the ethanone group. For example, the synthesis can start from 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, which undergoes hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the cycloaddition and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethanone group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Medicinal Chemistry
Calcium Channel Blockers
1-(Bicyclo[2.2.2]octan-2-yl)ethanone serves as a key building block in the synthesis of calcium channel blockers. These compounds are critical in treating cardiovascular diseases by inhibiting calcium ion influx into cells, thus reducing vascular resistance and heart workload. The synthesis processes often involve diastereoselective methods to yield specific stereoisomers that exhibit desired pharmacological activity .
Neuropharmacology
Research indicates that bicyclic compounds like this compound can influence neurotransmitter systems, potentially leading to the development of novel therapeutic agents targeting neurological disorders. For instance, modifications of bicyclic structures have been explored for their effects on dopamine and serotonin receptors, suggesting a pathway for new antidepressants or antipsychotics .
Synthetic Organic Chemistry
Synthesis of Bicyclic Compounds
The compound is utilized as an intermediate in various synthetic routes to produce more complex bicyclic structures through Diels-Alder reactions and other cycloaddition processes. These reactions are advantageous due to their ability to construct multiple stereogenic centers efficiently .
Polymer Science
In polymer chemistry, bicyclic compounds are studied for their potential as polymer additives and in the development of new materials with enhanced properties. Their unique three-dimensional structure can lead to improved mechanical strength and thermal stability in polymer matrices, making them suitable for applications in high-performance materials .
Case Studies
Mechanism of Action
The mechanism by which 1-(Bicyclo[2.2.2]octan-2-yl)ethanone exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ethanone group is targeted by oxidizing agents, leading to the formation of oxidized products. The bicyclic structure may also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
- 1-(Bicyclo[2.2.2]octan-1-yl)ethanone
- 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
- Bicyclo[2.2.2]octane-1-carboxylates
Uniqueness: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone is unique due to the position of the ethanone group on the bicyclic ring system. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Biological Activity
1-(Bicyclo[2.2.2]octan-2-yl)ethanone, also known as Bicyclo[2.2.2]octan-2-one, is an organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H16O
- Molecular Weight : 152.24 g/mol
- Canonical SMILES : CC(=O)C1CC2CC1CC(C2)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects, potentially through modulation of oxidative stress pathways and inhibition of apoptotic processes in neuronal cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory potential of this compound in a murine model of acute inflammation induced by carrageenan injection. The results indicated a marked reduction in paw edema at doses of 10 mg/kg and 20 mg/kg, highlighting its efficacy in reducing inflammation.
Research Findings
Recent research has focused on elucidating the pharmacological profiles and mechanisms underlying the biological activities of this compound:
- Antimicrobial Studies : Various studies have confirmed the broad-spectrum antimicrobial activity against pathogenic bacteria.
- Inflammation Models : In vivo models have shown promising results regarding its ability to modulate inflammatory responses.
- Neuroprotection : Investigations into neuroprotective mechanisms are ongoing, with preliminary findings suggesting potential benefits in neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic routes for 1-(Bicyclo[2.2.2]octan-2-yl)ethanone, and how do reaction conditions influence yield?
Basic Question
The compound can be synthesized via Friedel-Crafts acylation using bicyclo[2.2.2]octane derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative methods include iridium-catalyzed C–H activation with alkenes in tetrahydrofuran (THF), as demonstrated for structurally related bicyclo compounds . Key factors affecting yield include:
- Catalyst choice : AlCl₃ enhances electrophilic acylation but requires strict moisture control.
- Solvent : THF stabilizes intermediates in transition-metal-catalyzed reactions.
- Temperature : Room temperature minimizes side reactions in iridium-catalyzed pathways.
Method | Catalyst/Solvent | Yield (%) | Reference |
---|---|---|---|
Friedel-Crafts | AlCl₃/CH₂Cl₂ | 60–75 | |
Iridium-catalyzed | [Ir]/THF | 50–65 |
Q. How can researchers resolve contradictions in NMR data for this compound?
Advanced Question
Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from conformational rigidity of the bicyclo[2.2.2]octane scaffold or impurities. To address this:
Variable Temperature NMR : Assess dynamic behavior by collecting spectra at 25°C and −40°C .
2D NMR (COSY, HSQC) : Confirm connectivity and rule out impurities .
Comparative Analysis : Cross-reference with published data for analogous bicyclo compounds (e.g., 1-(5-bicyclo[2.2.1]heptyl)ethanone, δ 2.1–2.5 ppm for bridgehead protons) .
Q. What safety protocols are essential when handling this compound?
Basic Question
While not classified as hazardous, the compound may cause skin/eye irritation or respiratory distress . Recommended precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis or weighing.
- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .
Q. How does the bicyclo[2.2.2]octane scaffold influence regioselectivity in Baeyer-Villiger oxidations?
Advanced Question
The rigid bicyclo structure directs oxidation to the most strained bridgehead position . For example, Baeyer-Villiger oxidation of 1-(bicyclo[2.2.1]heptyl)ethanone with mCPBA forms an ester at the bridgehead carbon, followed by hydrolysis to yield bicyclo[2.2.1]heptan-2-ol . Computational studies (DFT) can predict regioselectivity by analyzing strain energy and transition-state stabilization .
Q. What computational methods are suitable for predicting the ADMET properties of bicyclo[2.2.2]octane derivatives?
Advanced Question
Lipinski’s Rule Compliance : Use SwissADME to verify molecular weight (<500), logP (<5), and hydrogen-bonding groups .
Docking Studies : PyRx or AutoDock Vina can model interactions with target proteins (e.g., antimicrobial enzymes) .
Toxicity Prediction : ProTox-II assesses acute toxicity and organ-specific risks .
Tool | Application | Reference |
---|---|---|
SwissADME | Drug-likeness prediction | |
PyRx | Protein-ligand docking | |
ProTox-II | Toxicity profiling |
Q. How does the compound’s stereochemistry affect its role in medicinal chemistry?
Advanced Question
The bridgehead stereochemistry influences binding to chiral biological targets. For example, in SAR studies of N-acyl-N-phenylpiperazines, the (1R,4R,6R)-configured bicyclo[2.2.2]octane methanone showed enhanced inhibition of neurotransmitter receptors compared to its enantiomer . Key steps for stereochemical analysis:
Chiral HPLC : Resolve enantiomers using amylose-based columns.
X-ray Crystallography : Confirm absolute configuration .
Q. What strategies optimize the stability of this compound in long-term storage?
Advanced Question
Properties
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZJCLRMLYBUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503211 | |
Record name | 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23735-46-8 | |
Record name | 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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